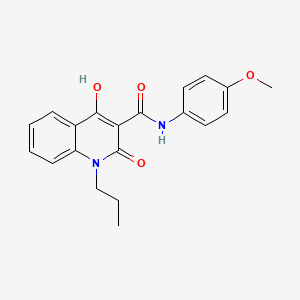![molecular formula C23H17N5O B11986294 N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety linked to a benzotriazole unit through an acetohydrazide bridge, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism by which N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the benzotriazole unit can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular processes and have implications for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-9-anthrylmethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-9-anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-9-anthrylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Uniqueness
What sets N’-[(E)-9-anthrylmethylidene]-2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide apart from similar compounds is its unique combination of the anthracene and benzotriazole moieties. This combination provides distinct optical and electronic properties, making it particularly useful in material science and as a fluorescent probe in biological studies .
Eigenschaften
Molekularformel |
C23H17N5O |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C23H17N5O/c29-23(15-28-22-12-6-5-11-21(22)25-27-28)26-24-14-20-18-9-3-1-7-16(18)13-17-8-2-4-10-19(17)20/h1-14H,15H2,(H,26,29)/b24-14+ |
InChI-Schlüssel |
RNQYZNANJIXKMX-ZVHZXABRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CN4C5=CC=CC=C5N=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11986213.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986218.png)
![2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11986221.png)
![4-Bromo-2-[9-chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11986238.png)



![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986266.png)
![3-tert-butyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11986270.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)


